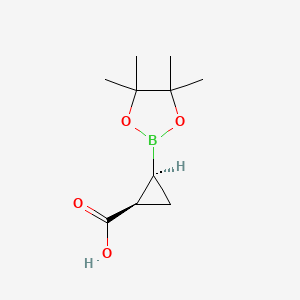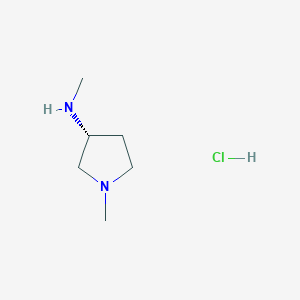
Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrrolidine ring, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride involves its interaction with neurotransmitter systems. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved cognitive functions . The compound targets specific receptors in the brain, modulating their activity and influencing various neural pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methylphenidate: A central nervous system stimulant used to treat ADHD.
Methamphetamine: A potent central nervous system stimulant with high abuse potential.
Amphetamine: Another stimulant used in the treatment of ADHD and narcolepsy.
Uniqueness
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring, which imparts distinct pharmacological properties. Unlike other stimulants, it has a more targeted mechanism of action, leading to fewer side effects and a better safety profile .
Propiedades
Fórmula molecular |
C6H15ClN2 |
|---|---|
Peso molecular |
150.65 g/mol |
Nombre IUPAC |
(3R)-N,1-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-6-3-4-8(2)5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
OGOVQJAPHPMQDO-FYZOBXCZSA-N |
SMILES isomérico |
CN[C@@H]1CCN(C1)C.Cl |
SMILES canónico |
CNC1CCN(C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


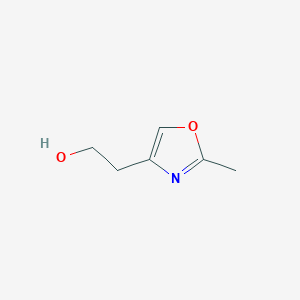



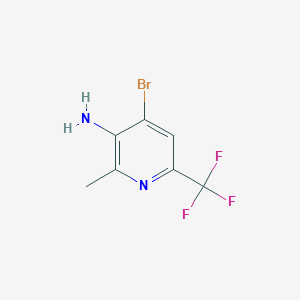
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
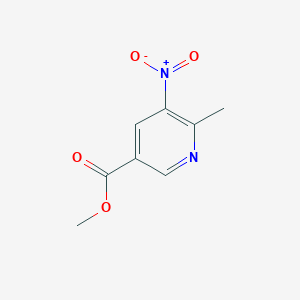
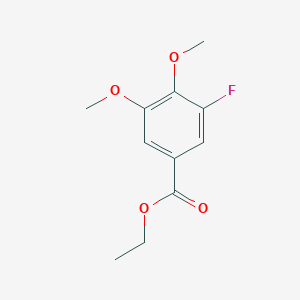
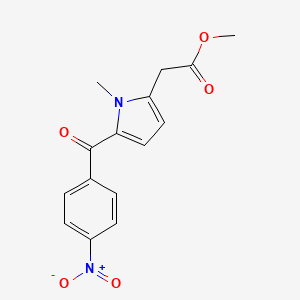
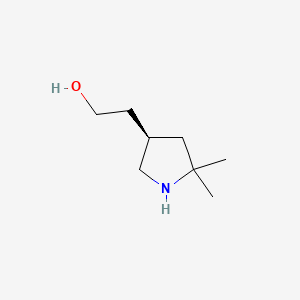
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
